molecular formula C12H9FO B183214 4-Fluoro-4'-hydroxybiphenyl CAS No. 324-94-7

4-Fluoro-4'-hydroxybiphenyl

Cat. No.: B183214
CAS No.: 324-94-7
M. Wt: 188.2 g/mol
InChI Key: QSJNKJGPJVOGPK-UHFFFAOYSA-N
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Description

4-Fluoro-4’-hydroxybiphenyl is an organic compound with the molecular formula C12H9FO. It is a derivative of biphenyl, where one hydrogen atom on each phenyl ring is substituted with a fluorine and a hydroxyl group, respectively.

Mechanism of Action

Safety and Hazards

4-Fluoro-4’-hydroxybiphenyl may cause skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-4’-hydroxybiphenyl involves a palladium-catalyzed cross-coupling reaction. The procedure typically includes the following steps:

  • A mixture of 4-iodophenol (2.00 g, 9.09 mmol), 4-fluorophenylboronic acid (1.40 g, 10.0 mmol), cesium carbonate (4.44 g, 13.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol) is prepared in dimethylformamide (18 mL).
  • The mixture is stirred under nitrogen at ambient temperature for 10 minutes and then refluxed overnight.
  • After cooling, the reaction mixture is diluted with ethyl acetate and extracted with water.
  • The organic phase is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  • The product is purified by chromatography on silica gel using a hexanes-ethyl acetate mixture.

Industrial Production Methods: Industrial production methods for 4-Fluoro-4’-hydroxybiphenyl may involve similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4’-hydroxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

Comparison with Similar Compounds

  • 4-Fluorobiphenyl
  • 4-Hydroxybiphenyl
  • 4,4’-Difluorobiphenyl
  • 4,4’-Dihydroxybiphenyl

Comparison: 4-Fluoro-4’-hydroxybiphenyl is unique due to the presence of both a fluorine and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Fluorobiphenyl lacks the hydroxyl group, limiting its reactivity in nucleophilic substitution reactions. Similarly, 4-Hydroxybiphenyl does not have the fluorine atom, which affects its electronic properties and interactions with biological targets .

Properties

IUPAC Name

4-(4-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJNKJGPJVOGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323107
Record name 4-Fluoro-4'-hydroxybiphenyl
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324-94-7
Record name 4′-Fluoro[1,1′-biphenyl]-4-ol
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Record name 324-94-7
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Record name 4-Fluoro-4'-hydroxybiphenyl
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Record name 4-Fluoro-4'-hydroxybiphenyl
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Synthesis routes and methods I

Procedure details

A mixture of p-Iodophenol linked to the Wang's resin from Step A (1 eq), 4-fluorobenzene boronic acid (6 eq), K2CO3 (12 eq) and Pd(OAc)2 (0.5 eq) were suspended in a mixture of dioxane/water (6/1) and the mixture was heated at 100° C. and stirring for 36 hours. The resin was washed with DMF/H2O and MeOH/THF/HCl diluted and MeOH/CH2Cl2. After it was dried, was suspended in dichloromethane, and TFA 95% was added. The mixture was stirred at room temperature for 30 min then filtered and washed with MeOH and dichloromethane. The solvents were concentrated to dryness to give the title product.
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Synthesis routes and methods II

Procedure details

A mixture under N2 in DMF (18 mL) of 4-iodophenol (2.00 g, 9.09 mmol), 4-fluorophenylboronic acid (1.40 g, 10.0 mmol), cesium carbonate (4.44 g, 13.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol) was stirred for 10 minutes at ambient temperature and then overnight at reflux. The reaction mixture was cooled to ambient temperature, diluted with ethyl acetate, and extracted twice with water. The organic phase was washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Chromatography on silica gel (10:1, then 5:1 hexanes-ethyl acetate) gave 4-(4-fluorophenyl)phenol (0.79 g, 46%) as a white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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